Cas no 677749-35-8 (1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone)

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone structure
677749-35-8 structure
商品名:1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
CAS番号:677749-35-8
MF:C20H15ClN4OS
メガワット:394.877301454544
MDL:MFCD00792173
CID:4656747

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 化学的及び物理的性質

名前と識別子

    • 1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
    • 2(1H)-Pyridinone, 1-[(3-chlorophenyl)methyl]-3-(4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)-
    • 1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
    • MDL: MFCD00792173
    • インチ: 1S/C20H15ClN4OS/c21-15-7-4-6-14(12-15)13-24-11-5-10-17(19(24)26)18-22-23-20(27)25(18)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,27)
    • InChIKey: BYQNTRCJRXYKKE-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(CC2=CC=CC(Cl)=C2)C=CC=C1C1N(C2=CC=CC=C2)C(=S)NN=1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 176-177℃
  • ふってん: 576.1±60.0 °C at 760 mmHg
  • フラッシュポイント: 302.2±32.9 °C
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone セキュリティ情報

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
10E-409S-0.5G
1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone
677749-35-8 >95%
0.5g
£385.00 2025-02-09
Key Organics Ltd
10E-409S-1MG
1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone
677749-35-8 >95%
1mg
£28.00 2025-02-09
TRC
C141065-25mg
1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
677749-35-8
25mg
$ 230.00 2022-06-06
Key Organics Ltd
10E-409S-5MG
1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone
677749-35-8 >95%
5mg
£35.00 2025-02-09
Key Organics Ltd
10E-409S-10MG
1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone
677749-35-8 >95%
10mg
£48.00 2025-02-09
Key Organics Ltd
10E-409S-1G
1-(3-chlorobenzyl)-3-(1-phenyl-5-sulfanyl-4H-1lambda~5~,2,4-triazol-3-yl)-2(1H)-pyridinone
677749-35-8 >95%
1g
£770.00 2025-02-09
Matrix Scientific
162556-5g
1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
677749-35-8
5g
$7343.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614825-1mg
1-(3-Chlorobenzyl)-3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
677749-35-8 98%
1mg
¥509.00 2024-05-04
A2B Chem LLC
AI69123-1g
1-[(3-chlorophenyl)methyl]-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2-dihydropyridin-2-one
677749-35-8 >95%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI69123-500mg
1-[(3-chlorophenyl)methyl]-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2-dihydropyridin-2-one
677749-35-8 >95%
500mg
$720.00 2024-04-19

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 関連文献

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinoneに関する追加情報

Compound CAS No. 677749-35-8: 1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a complex organic compound with the CAS registry number 677749-35-8. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridinone ring fused with a triazole moiety. The structure of this compound is characterized by the presence of a chlorobenzyl group attached to the pyridinone ring and a sulfanyl-substituted triazole group at the 3-position of the pyridinone. These structural features make it a unique molecule with potential applications in various fields, including pharmaceuticals and agrochemicals.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and possibly oxidation or reduction steps to achieve the desired functional groups. The chlorobenzyl group is introduced via nucleophilic substitution on an aromatic ring, while the triazole moiety is formed through a cyclization reaction involving an amine and an aldehyde or ketone. The sulfanyl group (-S-) within the triazole ring is introduced through thiolation or via sulfur-containing precursors.

Recent studies have highlighted the potential of this compound as a bioactive agent. For instance, research has shown that derivatives of this compound exhibit significant antimicrobial activity, particularly against gram-positive bacteria and certain fungal strains. This makes it a promising candidate for the development of new antibiotics or antifungal agents. Additionally, preliminary in vitro studies suggest that this compound may possess anti-inflammatory properties, which could be explored for therapeutic applications in inflammatory diseases.

In terms of pharmacokinetics, the compound's lipophilicity and molecular weight suggest that it may have moderate absorption and distribution properties. However, further studies are required to evaluate its bioavailability and metabolic stability in vivo. The presence of the sulfanyl group within the triazole ring may also influence its redox properties, potentially affecting its stability under physiological conditions.

The structural uniqueness of this compound also lends itself to applications in materials science. For example, derivatives of this compound could serve as precursors for the synthesis of advanced materials with tailored electronic properties. The pyridinone ring contributes to aromaticity and conjugation, while the triazole moiety introduces nitrogen atoms that can influence electronic conductivity and other material properties.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, this compound undergoes oxidative degradation, primarily targeting the sulfanyl group and the aromatic rings. The rate of degradation is influenced by pH levels and temperature, with higher temperatures accelerating the process.

In conclusion, CAS No. 677749-35-8 represents a versatile organic compound with diverse potential applications across multiple disciplines. Its unique structure and bioactive properties make it an interesting target for further research and development in pharmaceuticals, agrochemicals, and materials science.

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